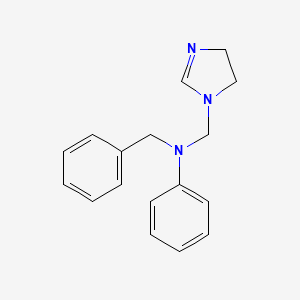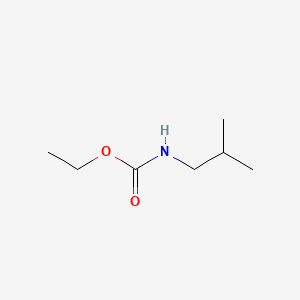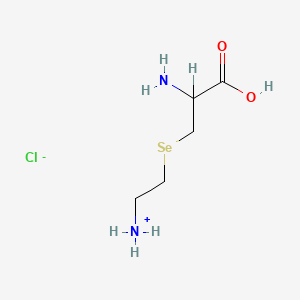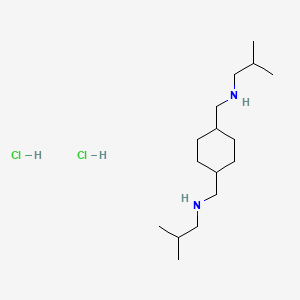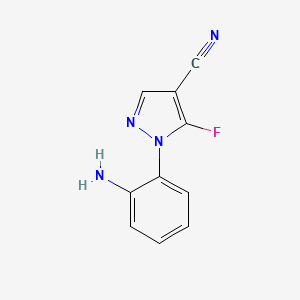
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with an aminophenyl group, a fluorine atom, and a carbonitrile group, making it a versatile molecule for chemical modifications and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with 5-fluoro-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and appropriate solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the fluorine atom and the carbonitrile group enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-aminophenyl)pyrrole: Similar in structure but lacks the fluorine atom and carbonitrile group.
5-fluoro-1H-pyrazole-4-carbonitrile: Lacks the aminophenyl group.
2-aminobenzonitrile: Lacks the pyrazole ring and fluorine atom.
Uniqueness
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the carbonitrile group provides a site for further chemical modifications.
Propiedades
Fórmula molecular |
C10H7FN4 |
|---|---|
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
1-(2-aminophenyl)-5-fluoropyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H7FN4/c11-10-7(5-12)6-14-15(10)9-4-2-1-3-8(9)13/h1-4,6H,13H2 |
Clave InChI |
GJABAFNWMRXFCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


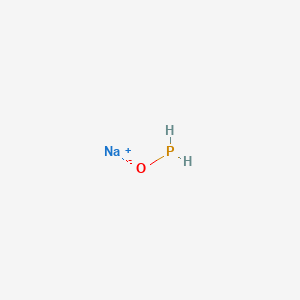


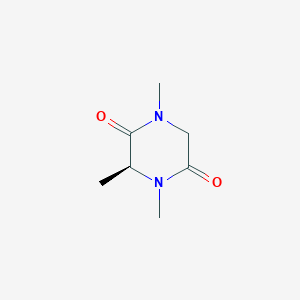

![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
